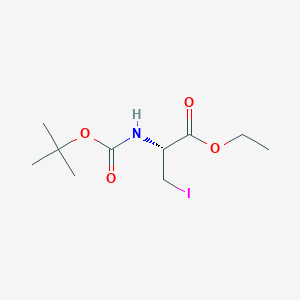
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a mesityl group, and an ethanol moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride typically involves the reaction of mesityl oxide with ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Moderate temperatures (20-30°C) are usually maintained.
Solvents: Common solvents include ethanol or methanol.
Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity mesityl oxide and ammonia.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-2-mesitylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as:
Enzyme Inhibitor: Inhibits certain enzymes by binding to their active sites.
Receptor Agonist/Antagonist: Modulates receptor activity by mimicking or blocking natural ligands.
Pathways Involved: Involves pathways related to neurotransmission, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
®-2-Amino-2-mesitylethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-phenylethanol hydrochloride: Similar structure but with a phenyl group instead of a mesityl group.
2-Amino-2-methylpropanol hydrochloride: Contains a methyl group instead of a mesityl group.
Uniqueness: (S)-2-Amino-2-mesitylethan-1-ol hydrochloride is unique due to its chiral nature and the presence of the bulky mesityl group, which imparts distinct steric and electronic properties, making it valuable for specific applications in asymmetric synthesis and drug development.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXXVXJMKEKKF-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](CO)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) methanesulfonate](/img/structure/B7947344.png)
![(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid](/img/structure/B7947363.png)
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7947371.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B7947377.png)









